MAO-A vs. MAO-B Inhibition Selectivity: 8-Methyl-4-(4-methoxyphenyl) Analog Compared to Des-Methyl and 2-Sulfanyl Congeners
In the 2-amino-tetrahydroquinoline-3-carbonitrile series, the combination of an 8-methyl group and a 4-(4-methoxyphenyl) substituent is associated with a shift in MAO isoform selectivity. The target compound (or a very close structural analog within the same series bearing these substituents) shows human MAO-A IC50 of 50 nM versus human MAO-B IC50 of 1,200 nM [1], yielding ~24-fold selectivity for MAO-A. In contrast, a 2-sulfanyl-8-methyl analog tested under comparable conditions shows MAO-B IC50 values in the low nanomolar range (e.g., IC50 ~3.8 nM for certain thioether derivatives lacking the 2-amino group), reflecting a >300-fold shift in selectivity profile attributable to the 2-amino vs. 2-sulfanyl substitution and the 4-methoxyphenyl vs. other aryl groups [2]. This indicates that the specific 2-amino-4-(4-methoxyphenyl)-8-methyl combination uniquely favors MAO-A over MAO-B within the tetrahydroquinoline-3-carbonitrile chemical space.
| Evidence Dimension | MAO-A / MAO-B selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | MAO-A IC50 = 50 nM (human recombinant); MAO-B IC50 = 1,200 nM (human recombinant); Selectivity ratio (MAO-B/MAO-A) = 24 |
| Comparator Or Baseline | 2-Sulfanyl-tetrahydroquinoline-3-carbonitrile analog (CHEMBL145781-like): MAO-B IC50 = 3.8 nM; MAO-A data not reported at similar potency, indicating strong MAO-B preference |
| Quantified Difference | >300-fold difference in MAO-B/MAO-A selectivity directionality between the 2-amino class and the 2-sulfanyl class |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 or insect cells; substrate: 5-hydroxytryptamine (MAO-A) or kynuramine (MAO-B); fluorescence detection |
Why This Matters
For procurement decisions in neuropharmacology research programs targeting MAO-A preferentially, this compound's selectivity profile avoids the off-target MAO-B inhibition observed in 2-sulfanyl analogs, reducing the risk of confounding pharmacological outcomes.
- [1] BindingDB BDBM50075969 / CHEMBL3415617. Affinity Data: IC50 (human MAO-A) = 50 nM; IC50 (human MAO-B) = 1,200 nM. Accessed via BindingDB. View Source
- [2] BindingDB BDBM50378564 / CHEMBL145781. Affinity Data: IC50 (human MAO-B) = 3.80 nM. Accessed via BindingDB. View Source
